1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone

Description

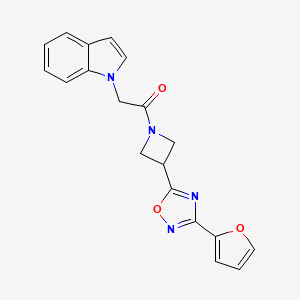

This compound features a hybrid heterocyclic architecture combining indole, 1,2,4-oxadiazole, furan, and azetidine moieties linked via an ethanone bridge. The indole group (a bicyclic aromatic system) contributes to π-π stacking interactions, while the 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity. The furan substituent may influence solubility and electronic properties.

Properties

IUPAC Name |

1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-17(12-22-8-7-13-4-1-2-5-15(13)22)23-10-14(11-23)19-20-18(21-26-19)16-6-3-9-25-16/h1-9,14H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAIUTOCXQCLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.30 g/mol. The unique structural features include an indole moiety and a furan-substituted oxadiazole ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit various biological activities, including:

- Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have indicated that related compounds inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

- Anticancer Activity : The presence of the indole and oxadiazole rings contributes to anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Interaction : Its structure allows for binding to various receptors, potentially modulating their activity and leading to therapeutic effects.

- Nucleic Acid Interference : The compound could interfere with nucleic acid functions, affecting replication and transcription processes in pathogens or cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxadiazole and indole moieties significantly impact biological activity:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Electron-withdrawing groups (e.g., Cl, NO₂) | Enhanced antimicrobial activity | More potent against bacterial strains |

| Electron-donating groups (e.g., -OCH₃) | Increased anticancer potential | Improved efficacy against MCF-7 cells |

| Furan ring presence | Contributes to overall bioactivity | Enhances interaction with biological targets |

These findings suggest that careful design of substituents can optimize the therapeutic potential of this class of compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to the target compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against ESKAPE pathogens, highlighting their potential as alternative treatments for resistant infections .

- Anticancer Studies : In vitro assays showed that modifications at the indole position led to compounds with enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further drug development .

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines a furan ring, an oxadiazole moiety, and an indole derivative. Its molecular formula is , and it has a molecular weight of approximately 286.24 g/mol. The presence of these functional groups contributes to its diverse reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing oxadiazole and indole structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that similar oxadiazole derivatives could inhibit the proliferation of various cancer cell lines, suggesting that our compound may possess similar therapeutic potential .

2. Antimicrobial Properties

The furan ring in the compound has been associated with antimicrobial activity. Studies have shown that furan-containing compounds can inhibit the growth of bacteria and fungi. The integration of the oxadiazole and indole moieties may enhance this activity, making it a candidate for developing new antimicrobial agents .

3. Neuroprotective Effects

Recent investigations into indole derivatives have revealed their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The potential for this compound to cross the blood-brain barrier due to its lipophilicity could make it a valuable candidate for further studies in neuropharmacology .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of compounds containing furan and oxadiazole units make them suitable for applications in OLED technology. Preliminary studies suggest that these compounds can be incorporated into OLEDs as emissive layers, potentially improving efficiency and color purity .

2. Photovoltaic Devices

Research into organic photovoltaics has identified materials that include oxadiazoles as promising candidates for enhancing light absorption and charge transport. The incorporation of this compound into photovoltaic systems could lead to improved energy conversion efficiencies .

Biological Research Applications

1. Fluorescent Probes

Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging. Compounds with similar structures have been successfully used to visualize cellular processes in real-time, providing insights into cellular dynamics .

2. Drug Delivery Systems

The ability to modify the chemical structure of this compound allows for the development of targeted drug delivery systems. By attaching therapeutic agents to the furan or oxadiazole moieties, researchers can create conjugates that enhance the specificity and efficacy of drug delivery .

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Azetidine vs. Larger Rings: The azetidine’s small, strained ring in the target compound likely enhances binding specificity compared to eight-membered benzodiazocinones () or flexible side chains () .

Indole vs. Pyrrole : Structural activity relationship (SAR) studies () indicate indole derivatives exhibit higher receptor affinity than pyrrole analogs, supporting the target’s indole moiety as advantageous .

Furan’s Role: The furan substituent may enhance solubility compared to purely hydrocarbon chains (e.g., cannabinoid side chains in ) while contributing to electronic effects .

Research Implications and Unanswered Questions

- Physicochemical Properties : Computational modeling (e.g., logP, polar surface area) would clarify solubility and bioavailability differences compared to analogs like ’s chlorophenyl-oxadiazole .

Q & A

Basic Research Question

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the oxadiazole and azetidine rings .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves spatial arrangements of the furan, oxadiazole, and indole moieties .

- HPLC : Monitors reaction progress and quantifies purity (>95%) using reverse-phase C18 columns .

What biological targets are hypothesized for this compound, and how can they be validated experimentally?

Advanced Research Question

The compound’s oxadiazole and indole motifs suggest interactions with enzymes or receptors involved in inflammation or oncology.

- Target prediction : Use molecular docking (e.g., AutoDock Vina) to screen against kinase or cytochrome P450 families .

- In vitro assays : Conduct enzyme inhibition assays (e.g., COX-2 or EGFR kinase) with IC50 measurements .

- Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

How can structure-activity relationship (SAR) studies be designed to enhance potency and selectivity?

Advanced Research Question

- Core modifications : Replace the furan with thiophene or pyridine to assess electronic effects on bioactivity .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the indole ring to modulate binding affinity .

- Stereochemistry : Synthesize enantiomers to evaluate chiral center impacts on target selectivity .

- Pharmacophore mapping : Use 3D-QSAR models to identify critical hydrogen-bonding or hydrophobic interactions .

How should researchers address contradictions in reported bioactivity data for structural analogs?

Advanced Research Question

Discrepancies may arise from assay conditions or structural variations. Mitigation strategies include:

- Standardized protocols : Replicate assays under identical conditions (pH, temperature, cell lines) .

- Structural validation : Confirm analog purity and stereochemistry via NMR and X-ray .

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., ChEMBL) to identify outliers .

What computational methods are recommended for predicting metabolic stability and toxicity?

Advanced Research Question

- ADMET prediction : Use SwissADME or pkCSM to estimate solubility, CYP450 inhibition, and hepatotoxicity .

- Metabolite identification : Simulate Phase I/II metabolism with Schrödinger’s MetaSite .

- Reactive metabolite screening : Assess covalent binding risks via glutathione trapping assays in microsomal preparations .

How can researchers improve the compound’s aqueous solubility for in vivo studies?

Basic Research Question

- Prodrug design : Introduce phosphate or PEG groups on the indole nitrogen .

- Salt formation : Use hydrochloride or sodium salts to enhance dissolution .

- Co-solvents : Formulate with cyclodextrins or surfactants (e.g., Tween-80) for pharmacokinetic assays .

What strategies are effective in elucidating the compound’s mechanism of action in complex biological systems?

Advanced Research Question

- Omics approaches : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways .

- Kinase profiling : Use kinase inhibitor beads (KIBs) to map kinase engagement in cell lysates .

- CRISPR screening : Conduct genome-wide knockout screens to pinpoint genetic dependencies .

How can in vitro and in vivo toxicity be systematically evaluated?

Basic Research Question

- In vitro : Test cytotoxicity in primary hepatocytes and hemolytic activity in red blood cells .

- In vivo : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis .

- Genotoxicity : Perform Ames tests and micronucleus assays to assess DNA damage risks .

What experimental designs are optimal for scaling up synthesis without compromising purity?

Advanced Research Question

- Flow chemistry : Implement continuous flow reactors for azetidine ring formation to improve heat transfer .

- DoE (Design of Experiments) : Optimize reagent stoichiometry and temperature using response surface methodology .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.